

A Theoretical and Computational Chemistry Whitepaper on 6,6-Dimethylheptan-1-amine

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Compound of Interest

Compound Name: 6,6-Dimethylheptan-1-amine

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Abstract

6,6-Dimethylheptan-1-amine is a branched-chain primary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data, theoretical and computational methods provide a powerful avenue for elucidating its physicochemical properties, conformational landscape, and potential biological activity. This technical guide outlines a comprehensive in-silico approach to characterizing **6,6-dimethylheptan-1-amine**, providing a framework for future research and development. While specific experimental studies on this molecule are scarce, this paper details established computational protocols applicable to long-chain and branched alkylamines, offering a robust starting point for its investigation.

Molecular Properties and Structure

The initial step in the computational analysis of **6,6-dimethylheptan-1-amine** involves the determination of its fundamental molecular properties. These descriptors are crucial for understanding its behavior in various chemical and biological systems.

Computed Molecular Descriptors

Public databases such as PubChem provide preliminary computed data for **6,6-dimethylheptan-1-amine** and its isomers. These values, derived from computational

algorithms, offer a baseline for more intensive studies.

Property	6,6-Dimethylheptan-1-amine	N,6-Dimethylheptan-1-amine[1]	6,6-Dimethylheptan-2-amine[2]	4,6-Dimethylheptan-2-amine[3]
CAS Number	91492-49-8[4]	733674-15-2[2]		
Molecular Formula	C ₉ H ₂₁ N[2]	C ₉ H ₂₁ N[1]	C ₉ H ₂₁ N[2]	C ₉ H ₂₁ N[3]
Molecular Weight (g/mol)	143.27[2]	143.27[1]	143.27[2]	143.27[3]
XLogP3	2.9[1]	2.7[3]		
Topological Polar Surface Area (TPSA) (Å²)	26.02[2]	26[3]		
Hydrogen Bond Donors	1[2]			
Hydrogen Bond Acceptors	1[2]			
Rotatable Bond Count	3[2]			

Theoretical Framework and Computational Methodologies

A multi-faceted computational approach is recommended to thoroughly characterize **6,6-dimethylheptan-1-amine**. This involves a combination of quantum mechanics and molecular mechanics methods.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining accurate electronic structure information, geometric parameters, and spectroscopic

properties.

Experimental Protocol: DFT Calculations

- Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
- Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly used and reliable method for organic molecules.
- Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations. For higher accuracy single-point energy calculations, a larger basis set like 6-311++G(d,p) is recommended.
- Procedure:
 - Geometry Optimization: The initial structure of **6,6-dimethylheptan-1-amine** is built and its geometry is optimized to find the lowest energy conformation.
 - Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
 - Property Calculations: Various molecular properties, such as Mulliken charges, dipole moment, and molecular orbitals (HOMO/LUMO), are calculated from the optimized geometry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of **6,6-dimethylheptan-1-amine**, providing insights into its conformational flexibility and interactions with its environment.

Experimental Protocol: Molecular Dynamics Simulations

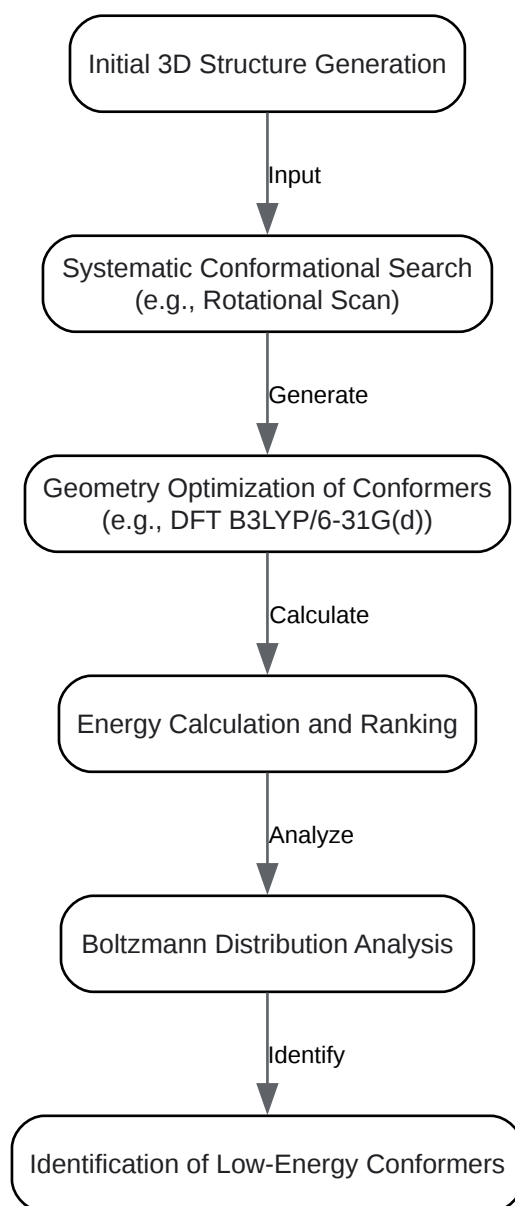
- Software: A molecular dynamics package like GROMACS, AMBER, or CHARMM.

- Force Field: A force field suitable for organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA, should be used to describe the interatomic potentials.
- System Setup:
 - The optimized structure of **6,6-dimethylheptan-1-amine** is placed in a simulation box.
 - The box is solvated with an appropriate solvent model (e.g., TIP3P for water) to mimic physiological or experimental conditions.
 - Ions are added to neutralize the system.
- Simulation Protocol:
 - Energy Minimization: The system's energy is minimized to remove any steric clashes.
 - Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable state.
 - Production Run: A long simulation (typically in the nanosecond to microsecond range) is performed to collect trajectory data for analysis.
- Analysis: The trajectory is analyzed to determine properties such as radial distribution functions, root-mean-square deviation (RMSD), and to identify dominant conformations.

Conformational Analysis

The presence of a branched tert-butyl group and a flexible alkyl chain in **6,6-dimethylheptan-1-amine** suggests a complex conformational landscape that will significantly influence its properties and interactions.

Logical Relationship: Conformational Analysis Workflow



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Caption: Workflow for Conformational Analysis.

The steric bulk of the tert-butyl group is expected to be a dominant factor in determining the preferred conformations. Gauche interactions between the bulky group and the amine terminus will likely be destabilizing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the context of drug development, QSAR studies can predict the biological activity of **6,6-dimethylheptan-1-amine** based on its molecular descriptors. For aliphatic amines, toxicity is often correlated with hydrophobicity, as described by the 1-octanol/water partition coefficient (log KOW).

Experimental Protocol: QSAR Model Development for Toxicity

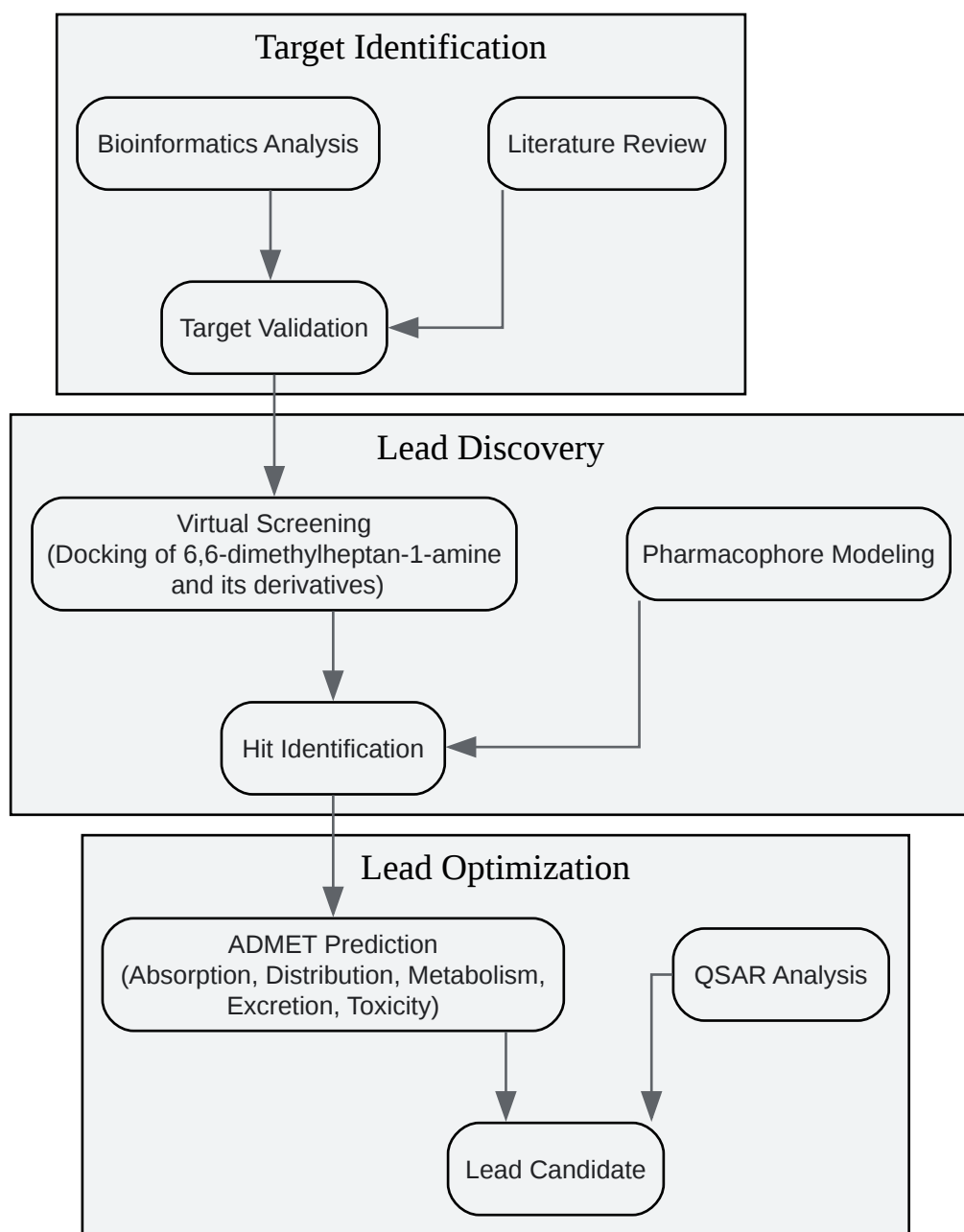
- Dataset: A dataset of aliphatic amines with known toxicity data (e.g., LC50 values) is compiled.
- Descriptor Calculation: For each amine in the dataset, including **6,6-dimethylheptan-1-amine**, molecular descriptors such as log KOW, molecular weight, and topological indices are calculated using software like DRAGON or PaDEL-Descriptor.
- Model Building: A statistical model is built using multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., random forest, support vector machines) to correlate the descriptors with the observed toxicity.
- Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
- Prediction: The validated QSAR model is then used to predict the toxicity of **6,6-dimethylheptan-1-amine**.

A general QSAR model for the toxicity of aliphatic amines in the *Pimephales promelas* (fathead minnow) system has been reported as: $\log \text{LC50}^{-1} = 0.80(\log \text{KOW}) - 1.80$ ^[5]

Potential Biological Activity and Drug Development Workflow

While no specific biological targets for **6,6-dimethylheptan-1-amine** have been identified, its structural similarity to other pharmacologically active amines suggests it could be a scaffold for drug discovery. A typical computational drug discovery workflow can be applied.

Signaling Pathway: Computational Drug Discovery Workflow



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